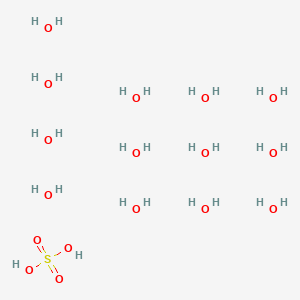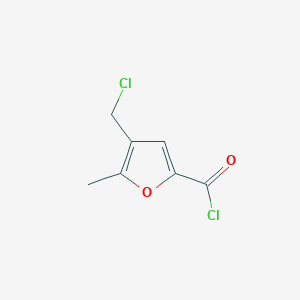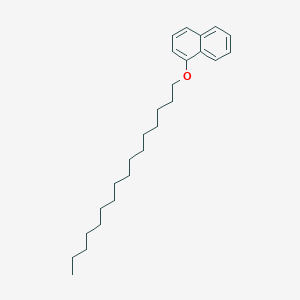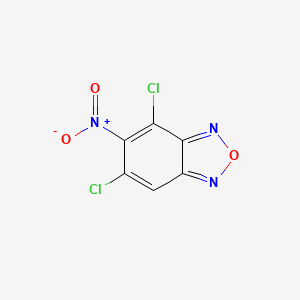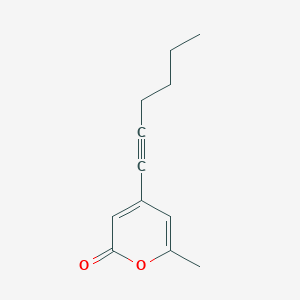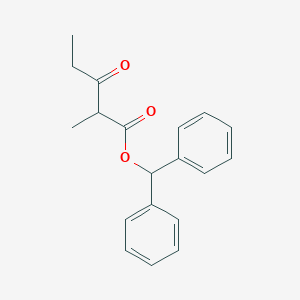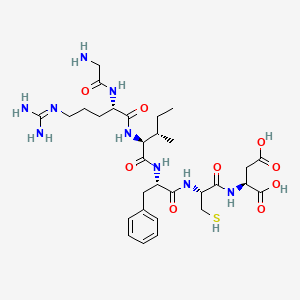![molecular formula C18H10Cl4 B14249886 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene CAS No. 500729-81-7](/img/structure/B14249886.png)
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene typically involves the reaction of 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride to form a Grignard reagent. This intermediate is then reacted with ethyl trifluoroacetate to produce 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone. The final step involves the reaction of this intermediate with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. The synthetic route mentioned above is favored due to its simplicity, mild reaction conditions, and the availability of raw materials. The process is also environmentally friendly, which is an important consideration in industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene is unique due to its specific arrangement of chlorine atoms and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
500729-81-7 |
|---|---|
Molekularformel |
C18H10Cl4 |
Molekulargewicht |
368.1 g/mol |
IUPAC-Name |
1,3-dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H10Cl4/c19-15-5-13(6-16(20)9-15)11-1-2-12(4-3-11)14-7-17(21)10-18(22)8-14/h1-10H |
InChI-Schlüssel |
BNXVXKHCCMLXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


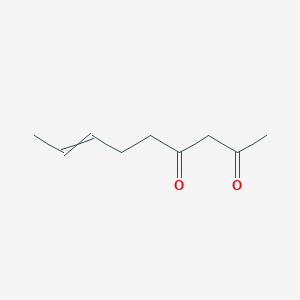
![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)
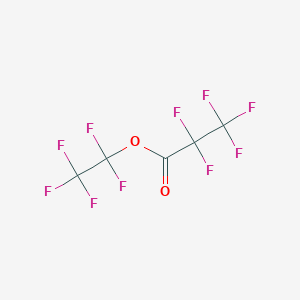
![4-hydroxy-3-[C-methyl-N-(4-phenyldiazenylphenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B14249822.png)
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
